5-Bromo-6-methoxyquinolin-8-amine
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Overview
Description
5-Bromo-6-methoxyquinolin-8-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxyquinolin-8-amine typically involves the bromination of 6-methoxyquinolin-8-amine. One common method includes the reduction of 5-bromo-6-methoxy-8-nitroquinoline to yield the desired amine compound . The reaction conditions often involve the use of reducing agents such as stannous chloride in ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Bromo-6-methoxyquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-methoxyquinoline: Lacks the amine group but shares similar bromination and methoxylation patterns.
6-Methoxyquinolin-8-amine: Similar structure without the bromine atom.
5-Bromo-8-aminoquinoline: Similar bromination and amination but lacks the methoxy group.
Uniqueness
5-Bromo-6-methoxyquinolin-8-amine is unique due to its specific combination of bromine, methoxy, and amine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7148-88-1 |
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Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-8-5-7(12)10-6(9(8)11)3-2-4-13-10/h2-5H,12H2,1H3 |
InChI Key |
PXAZBIOPHFDNJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)Br |
Origin of Product |
United States |
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